N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative characterized by a fused heterocyclic core, a sulfanyl bridge, and a benzyl-substituted acetamide moiety. Its molecular formula is C24H26N4O3S (MW: 450.56 g/mol), with key physicochemical properties including a logP of 3.69, polar surface area of 57.7 Ų, and one hydrogen bond donor . The compound’s structure features:
- A pyrimido[5,4-b]indole core with 8-methoxy, 3,5-dimethyl, and 4-oxo substituents.
- A sulfanyl (-S-) linker connecting the core to an acetamide group.
- A benzyl group on the acetamide nitrogen, influencing lipophilicity and bioavailability.
This compound’s structural complexity positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors through its heterocyclic and substituent interactions.
Properties
IUPAC Name |
N-benzyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-25-17-10-9-15(29-3)11-16(17)19-20(25)21(28)26(2)22(24-19)30-13-18(27)23-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKAMMCNRWQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: Electrophilic or nucleophilic substitution reactions can be performed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrimidoindole Derivatives
Physicochemical and Pharmacokinetic Properties
Table 3. Key Physicochemical Comparisons
Unique Features of the Target Compound
Sulfanyl Linker : Enhances redox activity and metal-binding capacity compared to oxy (-O-) or sulfonyl (-SO2-) analogs .
Pyrimidoindole Core: The fused heterocycle provides rigidity for target binding, contrasting with simpler pyrimidinones or benzothiazoles lacking indole integration .
Biological Activity
N-benzyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the pyrimidoindole family. Its distinctive structure includes a pyrimidine and indole core with various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.5 g/mol. The compound features several key structural components:
| Component | Description |
|---|---|
| Core Structure | Pyrimidoindole |
| Functional Groups | Methoxy, sulfanyl |
| Molecular Weight | 422.5 g/mol |
Research indicates that compounds within the pyrimidoindole class typically exhibit biological activity through enzyme inhibition or receptor modulation. This compound may interact with various biological targets affecting cell signaling pathways and metabolic processes. Although specific pathways are yet to be fully elucidated, preliminary studies suggest its potential in therapeutic applications.
Biological Activity
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For example, studies on related pyrimidine derivatives have shown efficacy against cancer cell lines such as HT29 and DU145 using the MTT assay method for cell viability assessment . The compound's structure suggests it may inhibit key enzymes involved in cancer proliferation.
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . Inhibition of ACC can lead to reduced lipid synthesis and has implications in metabolic disorders.
- Molecular Interactions : Molecular docking studies have indicated that the compound may bind effectively to specific enzymes or receptors involved in metabolic pathways. These interactions are essential for understanding its pharmacological potential .
Case Studies
Several studies have explored the biological activities of similar pyrimidoindole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
